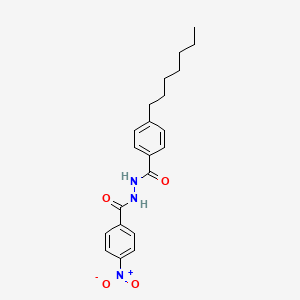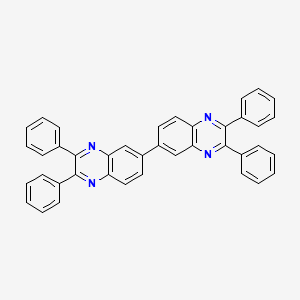
N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom, an oxo group, and a hydrazinocarbonylmethyl group attached to the indole ring
准备方法
The synthesis of N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Hydrazinocarbonylmethyl Group Addition: The hydrazinocarbonylmethyl group is added via a condensation reaction between the brominated indole and hydrazine derivatives.
Benzamide Formation: Finally, the benzamide moiety is attached through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
化学反应分析
N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Condensation: The hydrazinocarbonylmethyl group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
科学研究应用
N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of novel materials, including polymers and dyes, due to its unique chemical structure.
作用机制
The mechanism of action of N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
N-(5-Bromo-2-oxo-1,2-dihydro-indol-3-ylidene-hydrazinocarbonylmethyl)-benzamide can be compared with other indole derivatives, such as:
Indole-3-carbinol: Known for its anticancer properties, it differs in the functional groups attached to the indole ring.
5-Bromoindole: Lacks the oxo and hydrazinocarbonylmethyl groups, making it less complex and with different reactivity.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of the benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C17H13BrN4O3 |
|---|---|
分子量 |
401.2 g/mol |
IUPAC 名称 |
N-[2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H13BrN4O3/c18-11-6-7-13-12(8-11)15(17(25)20-13)22-21-14(23)9-19-16(24)10-4-2-1-3-5-10/h1-8,20,25H,9H2,(H,19,24) |
InChI 键 |
YIIXRAGHLUGBCW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-hydroxy-N'-[(1Z)-1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B11702836.png)



![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3-chlorobenzamide](/img/structure/B11702866.png)
![5-methyl-4-[(E)-(2-methylphenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702867.png)
![4-methyl-N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B11702877.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione](/img/structure/B11702879.png)
![ethyl 4-(4-ethylphenyl)-3'-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11702889.png)
![(4Z)-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702896.png)
![4-fluoro-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11702902.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11702916.png)
![(4Z)-4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11702918.png)
![3-[(2,4-dinitrophenyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B11702923.png)
